1-Ethenyl-3-propan-2-ylpyrrole
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Overview
Description
1-Ethenyl-3-propan-2-ylpyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an ethenyl group at the first position and a propan-2-yl group at the third position. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-propan-2-ylpyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an appropriate amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-propan-2-ylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of 1-ethyl-3-propan-2-ylpyrrole.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-Ethenyl-3-propan-2-ylpyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-propan-2-ylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Ethenyl-3-methylpyrrole
- 1-Ethenyl-3-ethylpyrrole
- 1-Ethenyl-3-isopropylpyrrole
Comparison: 1-Ethenyl-3-propan-2-ylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-ethenyl-3-propan-2-ylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-4-10-6-5-9(7-10)8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJHXCNSCBXCKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C=C1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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